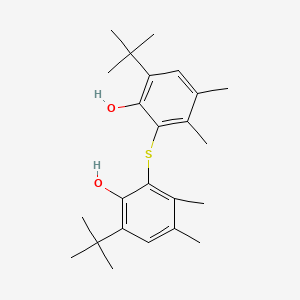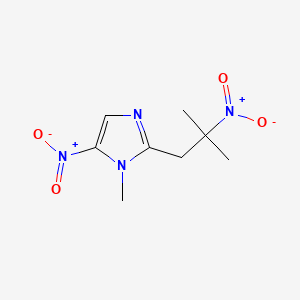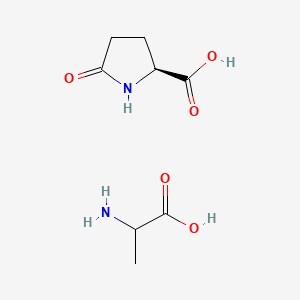
2-aminopropanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-aminopropanoic acid, also known as (2S)-5-oxopyrrolidine-2-carboxylic acid, is a compound with significant importance in various scientific fields. It is an amino acid derivative with the molecular formula C3H7NO2. This compound is known for its role in biochemical processes and its applications in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminopropanoic acid can be achieved through several methods. One common approach involves the reaction of acetaldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis. This method yields racemic 2-aminopropanoic acid, which can be further resolved into its enantiomers.
Industrial Production Methods
Industrial production of 2-aminopropanoic acid typically involves fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce the desired amino acid, which is then extracted and purified from the fermentation broth.
化学反応の分析
Types of Reactions
2-aminopropanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyruvate.
Reduction: Reduction reactions can convert it into alanine.
Substitution: It can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products
Oxidation: Pyruvate
Reduction: Alanine
Substitution: Various halogenated derivatives
科学的研究の応用
2-aminopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It plays a role in metabolic pathways and is used in studies of enzyme function.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: It is used in the production of biodegradable plastics and other materials.
作用機序
The mechanism of action of 2-aminopropanoic acid involves its incorporation into metabolic pathways. It acts as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The molecular targets include enzymes such as aminotransferases and dehydrogenases, which facilitate its conversion into other metabolites.
類似化合物との比較
Similar Compounds
Alanine: Similar in structure but lacks the oxopyrrolidine ring.
Pyroglutamic Acid: Contains a similar pyrrolidine ring but differs in its functional groups.
Glutamic Acid: Shares some structural features but has a different side chain.
Uniqueness
2-aminopropanoic acid is unique due to its specific combination of functional groups and its role in both synthetic and natural biochemical processes. Its ability to participate in a variety of chemical reactions and its applications in multiple fields make it a compound of significant interest.
特性
CAS番号 |
84962-38-9 |
|---|---|
分子式 |
C8H14N2O5 |
分子量 |
218.21 g/mol |
IUPAC名 |
2-aminopropanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO3.C3H7NO2/c7-4-2-1-3(6-4)5(8)9;1-2(4)3(5)6/h3H,1-2H2,(H,6,7)(H,8,9);2H,4H2,1H3,(H,5,6)/t3-;/m0./s1 |
InChIキー |
BCTQVLPHKMWFQL-DFWYDOINSA-N |
異性体SMILES |
CC(C(=O)O)N.C1CC(=O)N[C@@H]1C(=O)O |
正規SMILES |
CC(C(=O)O)N.C1CC(=O)NC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


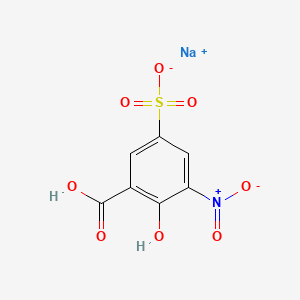

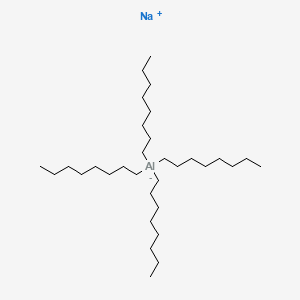
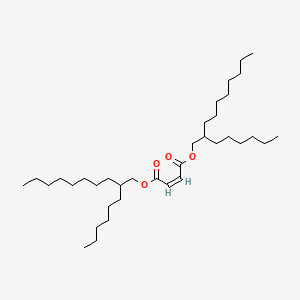
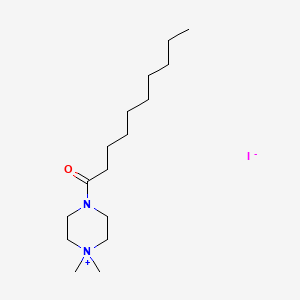
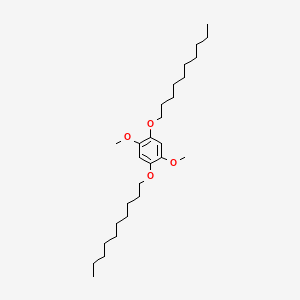
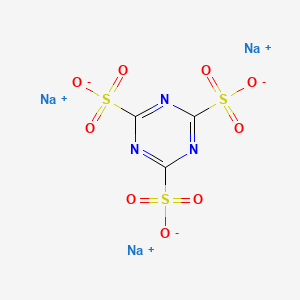


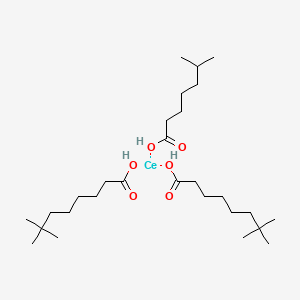
![N-[(1-Methylpropoxy)methyl]acrylamide](/img/structure/B12658031.png)
